Structural Differentiation: N‑1 Cyclopentanecarbonyl vs. Acetyl or Benzoyl Substitution
The cyclopentanecarbonyl group at the N‑1 position is a distinguishing feature relative to the more frequently described acetyl (CAS 1049544‑34‑4) and benzoyl (various) analogs. Substituent size and lipophilicity have been shown in related indole carboxamide series to directly affect IKK2 inhibitory potency and selectivity [1]. For the target compound, measured XLogP3 is 2.2 [2]; for the corresponding acetyl derivative (N‑(1‑acetyl‑2,3‑dihydro‑1H‑indol‑5‑yl)cyclopentanecarboxamide, CAS 1049544‑34‑4) the calculated logP is approximately 1.5 [3]. This difference of ~0.7 log units indicates a meaningful increase in lipophilicity that may enhance membrane permeability but also potentially reduce aqueous solubility.
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | N‑(1‑acetyl‑2,3‑dihydro‑1H‑indol‑5‑yl)cyclopentanecarboxamide (CAS 1049544‑34‑4): XLogP3 ≈1.5 |
| Quantified Difference | Δ ≈ +0.7 log units |
| Conditions | In silico prediction (XLogP3 algorithm) |
Why This Matters
Lipophilicity directly influences passive membrane permeability and metabolic clearance; a 0.7 log unit difference may necessitate distinct formulation or dosing strategies in cell‑based assays.
- [1] Kerns, J. K. et al. Indole carboxamide derivatives as IKK2 inhibitors. US Patent Application US20090143372 A1, 2009. View Source
- [2] PubChem Compound Summary for CID 44014591, 1‑Cyclopentanecarbonyl‑N‑methyl‑2,3‑dihydro‑1H‑indole‑2‑carboxamide. View Source
- [3] Chem‑Space compound page for N‑(1‑acetyl‑2,3‑dihydro‑1H‑indol‑5‑yl)cyclopentanecarboxamide, CAS 1049544‑34‑4. View Source
